molecular formula C6H9ClO4 B8396256 ((Chlorocarbonyl)oxy)methyl butyrate

((Chlorocarbonyl)oxy)methyl butyrate

Cat. No.: B8396256
M. Wt: 180.58 g/mol
InChI Key: MUIBMNBAKWONDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((Chlorocarbonyl)oxy)methyl butyrate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

The synthesis of ((Chlorocarbonyl)oxy)methyl butyrate typically involves the esterification of butyric acid with chlorocarbonyl compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

((Chlorocarbonyl)oxy)methyl butyrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

((Chlorocarbonyl)oxy)methyl butyrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ((Chlorocarbonyl)oxy)methyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with biomolecules and alter their functions. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

((Chlorocarbonyl)oxy)methyl butyrate can be compared with other similar esters, such as:

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications that other esters may not be able to fulfill.

Properties

Molecular Formula

C6H9ClO4

Molecular Weight

180.58 g/mol

IUPAC Name

carbonochloridoyloxymethyl butanoate

InChI

InChI=1S/C6H9ClO4/c1-2-3-5(8)10-4-11-6(7)9/h2-4H2,1H3

InChI Key

MUIBMNBAKWONDC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCOC(=O)Cl

Origin of Product

United States

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